molecular formula C8H3Br2Cl2F3O B1472131 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene CAS No. 1350760-81-4

1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene

Cat. No. B1472131
CAS RN: 1350760-81-4
M. Wt: 402.81 g/mol
InChI Key: VGHMAPJBMZRNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with dichloro, dibromomethyl, and trifluoromethoxy groups .


Physical And Chemical Properties Analysis

This compound appears as a white to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt . The assay (GC) is ≥96.0% .

Scientific Research Applications

Halogenation and Stability Studies

Research on related chemical structures, such as the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes, reveals controlled chlorination producing mono-, di-, tri-, and tetrachloro derivatives, highlighting the thermal stability of these polychlorinated compounds at 200°–250°. These studies are crucial for understanding the reactivity and stability of complex halogenated organic compounds, including 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene, in various chemical reactions and potential applications in material science and organic synthesis (Herkes, 1977).

Synthesis Techniques and Applications

The regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles demonstrates an efficient method involving the use of 1,3-dipolar cycloaddition, showcasing potential pathways for creating novel organic compounds that could be applied in developing new pharmaceuticals or advanced materials. This synthesis technique underscores the versatility of similar benzene derivatives in facilitating diverse chemical transformations (Hu et al., 2008).

Advanced Material Development

The synthesis of novel mono-component P-Br synergistic flame retardant 1,3-bis(5,5-dibromomethyl-1,3-dioxaphosphorinanyl-2-oxy) benzene, derived from similar processes that could involve 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene, illustrates the creation of materials with high thermal stability and excellent char-forming properties. This application is particularly significant in enhancing fire safety in various materials, indicating the potential of such compounds in the development of advanced flame retardants (Tang Bao-hua, 2010).

properties

IUPAC Name

1,3-dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2Cl2F3O/c9-7(10)3-1-4(11)6(5(12)2-3)16-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMAPJBMZRNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene
Reactant of Route 2
1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene
Reactant of Route 3
1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene

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